Cas no 1272852-69-3 (4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid)

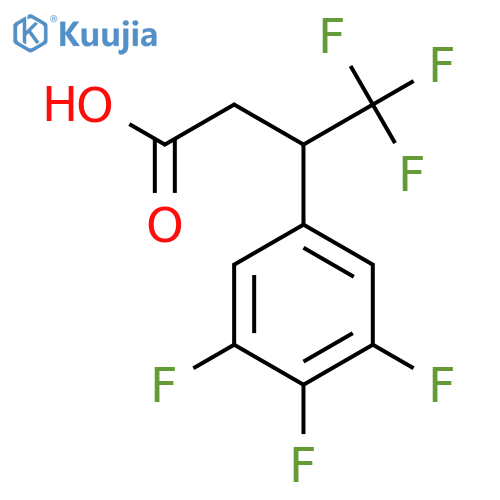

1272852-69-3 structure

商品名:4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid

- AKOS006177333

- EN300-1936769

- 1272852-69-3

-

- インチ: 1S/C10H6F6O2/c11-6-1-4(2-7(12)9(6)13)5(3-8(17)18)10(14,15)16/h1-2,5H,3H2,(H,17,18)

- InChIKey: BAXDGMXQWXEEIX-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC(=O)O)C1C=C(C(=C(C=1)F)F)F)(F)F

計算された属性

- せいみつぶんしりょう: 272.02719840g/mol

- どういたいしつりょう: 272.02719840g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1936769-0.05g |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

1272852-69-3 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1936769-1.0g |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

1272852-69-3 | 1g |

$0.0 | 2023-06-02 | ||

| Enamine | EN300-1936769-0.1g |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

1272852-69-3 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1936769-1g |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

1272852-69-3 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1936769-0.5g |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

1272852-69-3 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1936769-0.25g |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

1272852-69-3 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1936769-10g |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

1272852-69-3 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1936769-2.5g |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

1272852-69-3 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1936769-5g |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid |

1272852-69-3 | 5g |

$2443.0 | 2023-09-17 |

4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

1272852-69-3 (4,4,4-trifluoro-3-(3,4,5-trifluorophenyl)butanoic acid) 関連製品

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量